

A Comparative Guide to DGAT1 Inhibitors: JTT-553 and Other Key Compounds

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For Researchers, Scientists, and Drug Development Professionals

The inhibition of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, has been a focal point in the development of therapies for metabolic disorders such as obesity and type 2 diabetes. This guide provides a comparative analysis of **JTT-553** and other prominent DGAT1 inhibitors, namely PF-04620110, AZD7687, and LCQ908 (pradigastat). The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in understanding the landscape of DGAT1 inhibition.

Introduction to DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. Its inhibition is a therapeutic strategy aimed at reducing the absorption and synthesis of fats. Preclinical studies in DGAT1 knockout mice have shown resistance to diet-induced obesity and improved insulin sensitivity, fueling interest in the development of small molecule inhibitors. However, the clinical translation of DGAT1 inhibitors has been challenging, primarily due to gastrointestinal side effects.

Comparative Performance of DGAT1 Inhibitors

The following tables summarize the in vitro potency, selectivity, and key preclinical and clinical findings for **JTT-553** and other selected DGAT1 inhibitors.



Table 1: In Vitro Potency of DGAT1 Inhibitors

Compound	Target	IC50 (nM)	Source
JTT-553	Human DGAT1	2.38	[1][2]
PF-04620110	Human DGAT1	19	[3][4][5][6][7]
AZD7687	Human DGAT1	80	[8][9]
LCQ908 (pradigastat)	Human DGAT1	157	[9][10][11][12]

Table 2: Selectivity Profile of DGAT1 Inhibitors

Compound	Selectivity over DGAT2	Other Selectivity Information	Source
JTT-553	No inhibitory activity for human DGAT2 and ACAT1 (IC50 > 10 μΜ)	Not specified	[2]
PF-04620110	>1000-fold	Highly selective against a panel of lipid processing enzymes	[4][5]
AZD7687	No activity against human DGAT2 detected	Shows some inhibition of ACAT, FAAH, muscarinic M2 receptor, and PDE10A1 at higher concentrations	[8][9]
LCQ908 (pradigastat)	Selective over DGAT2, ACAT-1, and ACAT-2 (IC50s > 10,000 nM)	Inhibits BCRP, OATP1B1, OATP1B3, and OAT3 at micromolar concentrations	[10][11][13]

Table 3: Summary of Preclinical and Clinical Findings



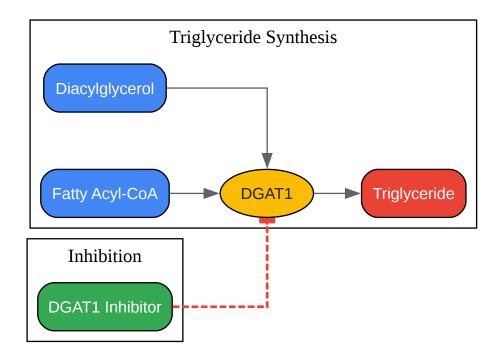
Compound	Key Preclinical Findings (Animal Models)	Key Clinical Findings (Human Trials)	Development Status
JTT-553	Reduced body weight gain and fat weight in diet-induced obesity and KK-Ay mice. Improved insulin sensitivity and glucose metabolism.	Phase I clinical trials for obesity were initiated.	Discontinued[11]
PF-04620110	Reduced plasma triglyceride levels in a rat lipid challenge model at doses ≥0.1 mg/kg.	Advanced to human clinical studies.	Information not available
AZD7687	Prolonged inhibition in mice led to sebaceous gland atrophy and alopecia.	Dose-dependent reduction in postprandial triglycerides. Significant gastrointestinal side effects (nausea, vomiting, diarrhea) limiting dose escalation.[14][15][16] [17][18]	Development questionable due to lack of therapeutic window[14]
LCQ908 (pradigastat)	Decreased chylomicron-triglyceride synthesis and blunted postprandial hypertriglyceridemia in animals.[19]	Substantially reduced fasting and postprandial triglycerides in patients with familial chylomicronemia syndrome (FCS). Generally well-tolerated with mild,	Investigated for FCS and other conditions.



transient
gastrointestinal
adverse events in this
patient population.[19]

Signaling Pathway and Experimental Workflows

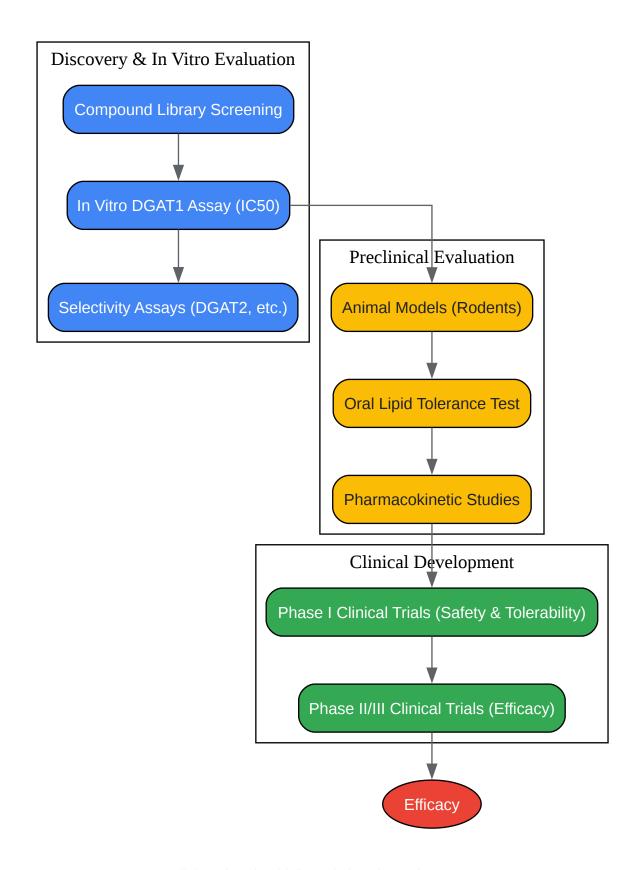
To visually represent the mechanism of action and the evaluation process of these inhibitors, the following diagrams are provided.



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Caption: DGAT1 catalyzes the final step of triglyceride synthesis.





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Caption: Workflow for DGAT1 inhibitor development.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of DGAT1 inhibitors.

In Vitro DGAT1 Inhibition Assay (Cell-free)

This assay measures the enzymatic activity of DGAT1 in a cell-free system to determine the inhibitory potential of a compound.

- Enzyme Source: Human intestinal microsomes.
- Substrates:
 - Dioleoyl glycerol (dissolved in DMSO and diluted in buffer).
 - Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
- Assay Buffer: Tris-HCl buffer with MgCl2.
- Procedure:
 - The test compound (inhibitor) is pre-incubated with the microsomes in the assay buffer.
 - The reaction is initiated by adding the substrates (dioleoyl glycerol and radiolabeled fatty acyl-CoA).
 - The reaction mixture is incubated at 37°C for a defined period.
 - The reaction is stopped, and the lipids are extracted.
 - The radiolabeled triglycerides are separated from other lipids using thin-layer chromatography (TLC).
 - The amount of radioactivity in the triglyceride band is quantified to determine DGAT1 activity.
 - IC50 values are calculated by measuring the concentration of the inhibitor that causes a 50% reduction in DGAT1 activity.



In Vivo Oral Lipid Tolerance Test (OLTT) in Rodents

The OLTT is a common preclinical model to assess the effect of a DGAT1 inhibitor on postprandial hyperlipidemia.

- Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
- Acclimatization: Animals are acclimatized for at least one week before the experiment.
- Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
- Procedure:
 - A baseline blood sample is collected (t=0).
 - The test compound (DGAT1 inhibitor) or vehicle is administered orally.
 - After a specific pre-treatment period (e.g., 30-60 minutes), a lipid load (e.g., olive oil or corn oil, typically 10 ml/kg) is administered orally.
 - Blood samples are collected at various time points after the lipid load (e.g., 1, 2, 4, and 6 hours).
 - Plasma triglyceride levels are measured for each time point.
 - The area under the curve (AUC) for plasma triglycerides is calculated to assess the overall effect of the inhibitor on postprandial lipid excursion.

Conclusion

JTT-553 demonstrated high in vitro potency for DGAT1 inhibition. However, its development was discontinued at an early clinical stage. Other DGAT1 inhibitors like PF-04620110, AZD7687, and LCQ908 (pradigastat) have progressed further, with pradigastat showing promise in the context of familial chylomicronemia syndrome. A significant hurdle for the broad application of DGAT1 inhibitors remains the management of gastrointestinal side effects. The data and protocols presented in this guide offer a comparative overview to inform future research and development in this area. Researchers should consider the therapeutic window and patient population when designing and evaluating new DGAT1 inhibitors.



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